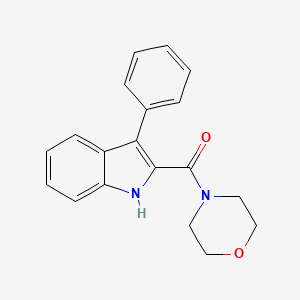

morpholino(3-phenyl-1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholino(3-phenyl-1H-indol-2-yl)methanone is a compound that belongs to the class of organic molecules known as morpholines, which are characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. This particular compound also features an indole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and a methanone group, which is a ketone functional group attached to two aromatic rings. The compound's structure suggests potential biological activity, and it may serve as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

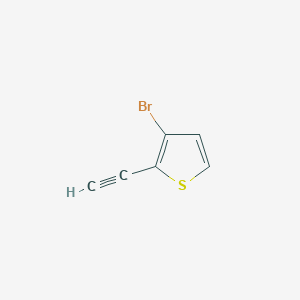

The synthesis of morpholino compounds often involves the formation of the morpholine ring through cyclization reactions. For instance, the stereoselective synthesis of differentially protected morpholines has been achieved starting from chiral epoxides, with a key step involving a one-pot oxazolidinone formation via intramolecular epoxide opening and subsequent cyclization to form the morpholine ring . Additionally, the synthesis of morpholino-substituted thiophene analogs, such as 4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone, has been described, which involves a Fischer-analogue cyclization and alkylation steps .

Molecular Structure Analysis

The molecular structure of morpholino compounds can be elucidated using various spectroscopic techniques, including NMR, MS, and X-ray diffraction. For example, the crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was determined by single crystal X-ray diffraction, confirming the arrangement of the morpholine and indazole rings in relation to the fluorophenyl group . Similarly, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing the conformation of the piperidine and morpholine rings .

Chemical Reactions Analysis

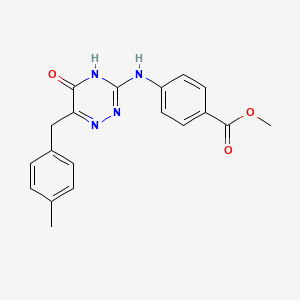

Morpholino compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of biologically active molecules. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization products with potential biological activity . Moreover, palladium-catalyzed coupling reactions have been employed to prepare non-carboxylate morpholino(phenylpiperazin-1-yl)methanones, which are potent inhibitors of the AKR1C3 enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino compounds are influenced by their molecular structure. The presence of the morpholine ring imparts certain solubility characteristics, while the aromatic rings contribute to the compound's stability and reactivity. The intermolecular interactions present in the solid state of these compounds, such as hydrogen bonding, can be analyzed using Hirshfeld surface analysis to understand the stability of the molecule . Additionally, the synthesis of chiral morpholine derivatives, such as (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, demonstrates the importance of stereochemistry in the physical properties and potential pharmaceutical applications of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study by Tang and Fu (2018) detailed the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with notable antitumor properties. It demonstrated significant inhibition against A549, BGC-823, and HepG-2 cancer cell lines, indicating its potential in cancer treatment strategies. The compound was synthesized via condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, itself prepared from 2,6-difluorobenzonitrile through amination and cyclization processes (Tang & Fu, 2018).

Enzyme Inhibitory Activity

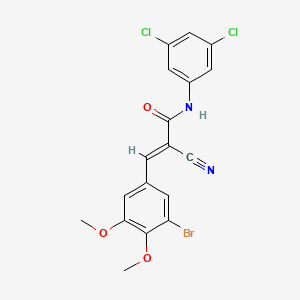

Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds revealed that morpholino derivatives possess significant enzyme inhibitory activities. These activities were measured against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study found specific morpholino derivatives showing high inhibitory activity, which suggests potential applications in treating diseases related to enzyme dysfunction (Cetin et al., 2021).

Structural Exploration and Bioactivity

Prasad et al. (2018) synthesized and analyzed the structure of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for its antiproliferative activity. The study emphasized the importance of molecular structure in determining biological activity, with specific attention to the compound's stability and intermolecular interactions within the crystalline state (Prasad et al., 2018).

Mecanismo De Acción

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of activities associated with indole derivatives, it could potentially have a variety of effects depending on the specific targets and pathways it interacts with .

Propiedades

IUPAC Name |

morpholin-4-yl-(3-phenyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-19(21-10-12-23-13-11-21)18-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)20-18/h1-9,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFISJXWBBJKAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

morpholino(3-phenyl-1H-indol-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)